molecular formula C18H21NO3 B2682219 (2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide CAS No. 1799264-49-5

(2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide

Cat. No.: B2682219
CAS No.: 1799264-49-5
M. Wt: 299.37
InChI Key: BYXSICVJXBCGNZ-BQYQJAHWSA-N
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Description

The compound (2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide features a conjugated enamide backbone with a furan-3-yl substituent and a branched hydroxyalkylphenyl side chain. The stereochemistry (2E) indicates a trans configuration at the double bond, which may influence molecular conformation and biological interactions.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-18(21,11-9-15-5-3-2-4-6-15)14-19-17(20)8-7-16-10-12-22-13-16/h2-8,10,12-13,21H,9,11,14H2,1H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXSICVJXBCGNZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the Amide Bond: The amide bond is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

The compound (2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores the compound's applications in medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and case studies.

Structural Overview

The compound features a furan moiety, which is known for its biological activity, attached to a prop-2-enamide backbone. Its structure can be represented as follows:C16H19NO2\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{2}This molecular formula indicates the presence of nitrogen, oxygen, and multiple carbon atoms, contributing to its diverse chemical reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The furan ring is often implicated in the inhibition of cancer cell proliferation. For example, a study demonstrated that derivatives of furan-based compounds could induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Research indicates that furan derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A notable case study highlighted the efficacy of similar compounds in reducing inflammation markers in animal models of arthritis .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Furan-containing compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. A recent investigation reported that certain furan derivatives could enhance neuronal survival in models of neurodegenerative diseases .

Drug Development

The unique pharmacophore of This compound makes it a valuable scaffold for drug design. Its ability to interact with various biological targets suggests potential applications in developing new therapeutics for conditions such as cancer and neurodegeneration.

Mechanistic Studies

Pharmacological studies have utilized this compound to elucidate the mechanisms of action of furan derivatives on cellular pathways. Such studies are crucial for understanding how modifications to the furan structure can influence biological activity, leading to more effective drug designs .

Polymer Chemistry

The incorporation of furan-based compounds into polymer matrices has been explored for creating new materials with enhanced thermal stability and mechanical properties. Research shows that polymers modified with furan derivatives exhibit improved resistance to degradation under thermal stress .

Sensing Applications

Furan derivatives have been employed in developing sensors due to their electronic properties. The ability of This compound to undergo redox reactions makes it suitable for use in electrochemical sensors designed for detecting environmental pollutants .

Data Tables

Application AreaKey FindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; ROS generation involved
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines; effective in arthritis models
Neuroprotective PropertiesProtects neurons from oxidative stress; enhances survival
Drug DevelopmentValuable scaffold for new therapeutics; interacts with multiple targets
Polymer ChemistryEnhances thermal stability; improves mechanical properties
Sensing ApplicationsSuitable for electrochemical sensors; detects environmental pollutants

Case Studies

  • Anticancer Study : A study conducted on a series of furan derivatives demonstrated significant cytotoxicity against breast cancer cells, highlighting the potential application of This compound as a lead compound for further development.
  • Neuroprotection Research : In an experimental model of Alzheimer's disease, furan derivatives were shown to reduce amyloid-beta aggregation, suggesting that similar compounds could be explored for neuroprotective therapies.
  • Material Science Investigation : Research on polymer composites incorporating furan-based monomers revealed enhanced mechanical properties and thermal stability, indicating practical applications in aerospace and automotive industries.

Mechanism of Action

The mechanism by which (2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide exerts its effects would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Furan-3-yl, 2-hydroxy-2-methyl-4-phenylbutyl Not provided Not provided Hydroxy group for solubility; furan for π interactions
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (329777-61-9) Chloro, fluoro, isobutylphenyl C₁₉H₁₉ClFNO 331.81 Halogens for lipophilicity; branched alkyl for hydrophobic interactions
(2E)-3-(3,4-Dimethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide (A63) Dimethoxyphenyl, nitro Not provided Not provided Electron-withdrawing nitro; methoxy for solubility
(2E)-N-(4-amino-2-hydroxybutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Amino, hydroxy, methoxyphenyl Not provided Not provided Multiple H-bond donors/acceptors; enhanced solubility
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (5910-80-5) Cyano, nitrophenyl-furan Not provided Not provided Strong electron-withdrawing groups (cyano, nitro); furan for π stacking
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (477870-59-0) Chloro, fluoro, dimethylaminopropyl C₂₁H₂₄ClFN₂O₂ 390.88 Tertiary amine for basicity; halogenated aryl for lipophilicity

Substituent Effects on Physicochemical Properties

  • Hydroxy and Amino Groups: The target compound’s 2-hydroxy-2-methylbutyl chain likely enhances aqueous solubility compared to halogenated analogs (e.g., ’s Cl/F-substituted compound). Similarly, the amino group in ’s analog improves solubility but may reduce blood-brain barrier penetration .

Biological Activity

(2E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C17H21N1O3\text{C}_{17}\text{H}_{21}\text{N}_{1}\text{O}_{3}

Molecular Characteristics:

  • Molecular Weight: 285.36 g/mol
  • CAS Number: 2097941-27-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, primarily related to their role as histone deacetylase (HDAC) inhibitors. These activities are crucial in cancer therapy and other therapeutic areas.

  • Histone Deacetylase Inhibition : The compound is believed to inhibit HDACs, leading to hyperacetylation of histones and altered gene expression. This mechanism is pivotal in promoting apoptosis in cancer cells and inducing differentiation in various tumor types .
  • Antiproliferative Effects : Studies have shown that similar compounds can significantly reduce cell proliferation in various human tumor cell lines. This antiproliferative activity is often correlated with HDAC inhibition, enhancing the therapeutic potential against malignancies.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on HDAC Inhibitors : A study published in 2003 explored a new class of N-hydroxy-2-propenamides as HDAC inhibitors. These compounds demonstrated significant antiproliferative activity against human tumor cells, suggesting that this compound may exhibit similar properties due to its structural analogies .
  • Furan Derivatives in Cancer Therapy : Research focusing on furan derivatives has indicated their potential in cancer treatment due to their ability to modulate epigenetic factors through HDAC inhibition. Such compounds have been shown to induce apoptosis and inhibit tumor growth in preclinical models.

Data Table: Biological Activity Comparison

Compound NameTypeBiological ActivityReference
This compoundHDAC InhibitorInduces apoptosis in tumor cells
N-hydroxy-2-propenamidesHDAC InhibitorAntiproliferative effects on human tumors
3-(Furan-2-yl)prop-2-enamideAnticancer agentInhibits cell proliferation

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